N-methyladamantan-2-amine

Immunopharmacology T-cell selectivity Adamantane SAR

N-Methyladamantan-2-amine (CAS 52917-65-4; 2-methylaminoadamantane; adamantan-2-yl-methylamine) is a secondary amine derivative of adamantane bearing an N-methyl substituent at the 2-position of the cage. With molecular formula C11H19N and molecular weight 165.27 g/mol, it occupies a distinct physicochemical niche between the primary 1-amino adamantanes (amantadine, memantine, rimantadine) and the primary 2-amino scaffold (2-aminoadamantane).

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 52917-65-4
Cat. No. B3182372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyladamantan-2-amine
CAS52917-65-4
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCNC1C2CC3CC(C2)CC1C3
InChIInChI=1S/C11H19N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-12H,2-6H2,1H3
InChIKeyVSKMVAJFNWCWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyladamantan-2-amine (CAS 52917-65-4): Chemical Identity, Comparator Landscape, and Procurement-Relevant Differentiation


N-Methyladamantan-2-amine (CAS 52917-65-4; 2-methylaminoadamantane; adamantan-2-yl-methylamine) is a secondary amine derivative of adamantane bearing an N-methyl substituent at the 2-position of the cage [1]. With molecular formula C11H19N and molecular weight 165.27 g/mol, it occupies a distinct physicochemical niche between the primary 1-amino adamantanes (amantadine, memantine, rimantadine) and the primary 2-amino scaffold (2-aminoadamantane) [2]. Unlike the clinically established 1-aminoadamantanes—amantadine (CAS 768-94-5, antiviral/antiparkinsonian), memantine (CAS 19982-08-2, Alzheimer's disease), and rimantadine (CAS 13392-28-4, antiviral)—this compound features the amino group at the 2-position of the adamantane cage, a regiochemical variation known to alter both pharmacological target engagement and immunomodulatory selectivity profiles [3]. Its secondary amine character (pKa predicted ~11.3) further distinguishes it from primary amine analogs, enabling orthogonal synthetic derivatization pathways and potentially modulating pharmacokinetic behavior [4]. This guide provides the quantitative, comparator-anchored evidence required to evaluate whether N-methyladamantan-2-amine should be prioritized over its closest analogs for specific research or industrial applications.

Why N-Methyladamantan-2-amine Cannot Be Replaced by Amantadine, Memantine, or 2-Aminoadamantane in Structure-Sensitive Applications


Within the aminoadamantane class, three structural variables—regiochemistry (1- vs 2-substitution), N-alkylation state (primary vs secondary amine), and cage substitution (H vs methyl at bridgehead positions)—produce non-interchangeable pharmacological, physicochemical, and synthetic profiles [1]. The 1-aminoadamantanes amantadine and memantine bind the MK-801 site of the NMDA receptor with Ki values of 10.50 μM and 0.54 μM respectively, but N-methylation at the 1-position (1-N-methylaminoadamantane) reduces this affinity roughly 2-fold relative to amantadine (Ki = 21.72 μM), demonstrating that even a single N-methyl group profoundly alters receptor engagement [2]. The shift from 1- to 2-substitution introduces an additional layer of divergence: 2-aminoadamantane exhibits a distinct immunomodulatory pattern, selectively inhibiting Lyt-2+ T cells while sparing L3T4+ populations—a selectivity not observed with amantadine [3]. Computed physicochemical descriptors further confirm non-equivalence: the target compound's XLogP3 of 2.2 and TPSA of 12 Ų differ meaningfully from memantine (XLogP3 3.52, TPSA 26 Ų) and 2-aminoadamantane (XLogP3 1.7, TPSA 26 Ų), predicting divergent membrane permeability and CNS penetration [4]. For researchers requiring a 2-substituted secondary amine adamantane scaffold with a specific lipophilicity window and hydrogen-bonding profile, generic substitution by any 1-substituted or primary amine analog would alter critical molecular recognition features and is therefore unsupported by available quantitative evidence.

N-Methyladamantan-2-amine: Comparator-Anchored Quantitative Evidence for Scientific Selection and Procurement


Regiochemical Differentiation: 2-Position vs 1-Position Amino Substitution on the Adamantane Cage Alters Immunomodulatory Selectivity

The 2-adamantanamine scaffold confers a qualitatively different immunomodulatory profile compared to the 1-adamantanamine scaffold. In comparative murine lymphocyte proliferation assays, 2-aminoadamantane (2-NH2-Adam) and amantadine (1-NH2-Adam) both inhibited Lyt-2+ (CD8+) T lymphocyte proliferation while sparing L3T4+ (CD4+) T cells; however, the location of the amino substituent on the adamantane ring was shown to alter the molecule's capacity to modulate lymphocyte activity, indicating that the 2-position substitution pattern yields distinct structure-activity relationships [1]. N-Methyladamantan-2-amine, bearing the 2-substitution pattern with an additional N-methyl group, is therefore positioned within a regiochemical series whose biological selectivity differs from all clinically used 1-aminoadamantanes. Note: direct quantitative immunomodulatory data for the N-methyl derivative specifically are not available in the peer-reviewed literature; this evidence is class-level inference derived from the 2-aminoadamantane core scaffold [1].

Immunopharmacology T-cell selectivity Adamantane SAR

N-Methylation Impact on NMDA Receptor Affinity: Class-Level Inference from 1-Positional Isomer Demonstrates Profound Attenuation of Binding

The effect of N-methylation on aminoadamantane NMDA receptor affinity is quantitatively demonstrated for the 1-positional isomer series. In competitive [3H]MK-801 binding assays using postmortem human frontal cortex homogenates, 1-N-methyl-amino-adamantane (the 1-positional isomer of the target compound) exhibited a Ki of 21.72 ± 1.63 μM, representing the weakest affinity among all 1-aminoadamantanes tested [1]. This is 2.1-fold weaker than amantadine (Ki = 10.50 ± 6.10 μM) and 40-fold weaker than memantine (Ki = 0.54 ± 0.23 μM) [1]. The most potent compound in the series, 1-amino-3,5-diethyl-adamantane, showed a Ki of 0.19 ± 0.06 μM, representing a 114-fold range across the series driven solely by alkyl substitution pattern [1]. While direct NMDA binding data for the 2-N-methyl isomer (N-methyladamantan-2-amine) are absent from the peer-reviewed literature, the 1-positional isomer data establish that N-methylation substantially reduces MK-801 site affinity relative to the primary amine. The 2-positional isomer may exhibit a different affinity due to altered geometry of the amine within the channel binding site, a hypothesis supported by the distinct pharmacological profiles of 1- vs 2-aminoadamantanes [2].

NMDA receptor MK-801 binding Adamantane pharmacology

Physicochemical Head-to-Head Comparison: Computed LogP, TPSA, and Rotatable Bond Count vs Amantadine, Memantine, Rimantadine, and 2-Aminoadamantane

Computed physicochemical descriptors from PubChem (XLogP3 algorithm) reveal that N-methyladamantan-2-amine occupies a unique property space distinct from each major in-class comparator [1][2][3]. The target compound has a topological polar surface area (TPSA) of 12 Ų, which is less than half the 26 Ų of amantadine, memantine, and 2-aminoadamantane, predicting enhanced membrane permeability [1][2]. Its XLogP3 of 2.2 positions it between 2-aminoadamantane (1.7) and amantadine (2.4), and well below memantine (3.52), suggesting intermediate lipophilicity suitable for both CNS penetration and aqueous solubility [1][2][3]. The presence of one rotatable bond (N-CH3) distinguishes it from the entirely rigid amantadine, memantine, and 2-aminoadamantane scaffolds (all 0 rotatable bonds), potentially affecting entropy of binding and conformational sampling [1]. Molecular weight (165.27 g/mol) is intermediate between the 151.25 g/mol of amantadine/2-aminoadamantane and 179.17–179.30 g/mol of memantine/rimantadine [1][2][3].

Physicochemical profiling Drug-likeness CNS penetration prediction

Gas Chromatographic Retention Index: Analytical Differentiation from Co-Administered or Structurally Similar Adamantane Amines

The Kovats retention index (RI) provides a reproducible, system-independent metric for chromatographic identification and purity assessment. N-Methyladamantan-2-amine has been characterized on OV-101 (non-polar) stationary phases under isothermal conditions at 200°C, yielding RI values of 1390 (packed column, N2 carrier) and 1393 (capillary column, N2 carrier) [1]. This RI value is experimentally determined and can serve as a reference for distinguishing the target compound from other aminoadamantanes in complex mixtures, reaction monitoring, or purity analysis. While direct comparator RI data under identical conditions are limited in the public literature, the established RI enables laboratories to develop validated GC methods for identity confirmation and impurity profiling—a critical requirement for procurement specifications and regulatory compliance in pharmaceutical intermediate supply chains [1].

Analytical chemistry GC-MS Quality control

Commercial Purity Specifications: Available Grades and Storage Requirements for Procurement Decision-Making

Commercial availability data aggregated from multiple independent suppliers indicates that N-methyladamantan-2-amine is routinely offered at two purity grades: 95% minimum (AKSci, catalog 2163CA) and 98% minimum (CymitQuimica, Fluorochem brand; MolCore; ChemicalBook-listed suppliers) . The compound is supplied as the free base (CAS 52917-65-4), distinguishing it from the hydrochloride salt form (CAS 10523-69-0) which is also commercially available . Long-term storage recommendations specify cool, dry conditions . This purity tier structure (95% vs 98%) is comparable to that of research-grade 2-aminoadamantane (typically 98%) and research-grade amantadine free base, though pharmaceutical-grade amantadine hydrochloride and memantine hydrochloride are available at ≥99% purity under cGMP . The availability of both free base and hydrochloride salt forms provides formulation flexibility not available for all aminoadamantane comparators in the research supply chain.

Chemical procurement Purity specification Supply chain

Secondary Amine Synthetic Utility: Orthogonal Derivatization Pathways vs Primary Amine Adamantane Analogs

The N-methyl secondary amine functionality of N-methyladamantan-2-amine enables synthetic transformations that are inaccessible to primary amine adamantane analogs (amantadine, 2-aminoadamantane, memantine). As documented in US3328251A, the N-methyl-2-adamantanamine scaffold can undergo N-acetylation to yield N-acetyl-N-methyl-2-adamantanamine, which upon reduction generates N-ethyl-N-methyl-2-adamantanamine—a tertiary amine derivative that cannot be directly accessed from primary amine starting materials without sequential alkylation steps [1]. The patent further describes that N-alkyl and N,N-dialkyl-2-adamantanamines where the alkyl group is methyl or ethyl possess antiviral activity combined with a nearly complete lack of stimulant activity, a profile attributed to the N-alkyl substitution pattern [1]. The secondary amine also enables selective mono-functionalization (e.g., sulfonylation, carbamoylation) without the need for protecting group strategies required for primary amines, streamlining the synthesis of focused compound libraries for structure-activity relationship studies [1].

Organic synthesis Building block Medicinal chemistry

Procurement-Driven Application Scenarios for N-Methyladamantan-2-amine Based on Quantified Differentiation Evidence


Anti-Influenza Drug Discovery Targeting Amantadine-Resistant M2 S31N Strains via M2-Independent Mechanisms

The emergence of the S31N M2 proton channel mutation has rendered amantadine (EC50 = 240 ± 90 μM against A/Calif/07/2009 H1N1 S31N) and rimantadine (EC50 = 110 ± 40 μM against the same strain) clinically ineffective [1]. Research by Kolocouris et al. (J Med Chem 2014) established that 2-alkyl-2-aminoadamantanes with sufficient alkyl adducts can persistently block amantadine-resistant H1N1 (2009) influenza A in vitro through an alternative, M2-independent mechanism, with resistance developing slowly (>8 passages) and arising from HA1 mutations rather than M2 mutations [1]. N-Methyladamantan-2-amine, as a 2-substituted N-alkyl aminoadamantane scaffold, is positioned within this compound class. Its distinct physicochemical profile (TPSA 12 Ų; XLogP3 2.2)—particularly the reduced TPSA relative to amantadine (26 Ų)—predicts enhanced membrane permeability that may favor access to the proposed alternative target near the sialic acid binding site of hemagglutinin [1]. For antiviral drug discovery programs seeking to overcome adamantane resistance, N-methyladamantan-2-amine offers a pre-functionalized 2-substituted scaffold that can be further elaborated with alkyl adducts to probe the structure-activity relationships of M2-independent influenza A inhibition [1].

CNS-Penetrant Probe Design Leveraging Low TPSA and Intermediate Lipophilicity for Neuropharmacology Studies

Central nervous system (CNS) drug design is governed by strict physicochemical constraints, with TPSA < 60-70 Ų and XLogP3 between 1-4 considered favorable for blood-brain barrier (BBB) penetration. With a computed TPSA of only 12 Ų—the lowest among all common aminoadamantanes and 2.2-fold lower than amantadine, memantine, and 2-aminoadamantane (all 26 Ų)—N-methyladamantan-2-amine is predicted to exhibit superior passive BBB permeability [1][2]. Its intermediate XLogP3 of 2.2 positions it favorably between 2-aminoadamantane (1.7) and memantine (3.52), avoiding both excessively low lipophilicity (which limits membrane partitioning) and excessively high lipophilicity (which promotes non-specific binding and rapid metabolic clearance) [1][2]. The single rotatable N-CH3 bond introduces conformational flexibility absent in fully rigid scaffolds, potentially enabling induced-fit binding to target pockets. For neuroscience probe development, particularly when targeting sigma receptors or studying NMDA receptor-independent mechanisms of adamantane neuroprotection, N-methyladamantan-2-amine provides a BBB-optimized starting scaffold that can be further derivatized while maintaining favorable CNS drug-like properties [3].

Immunomodulatory Agent Development Based on 2-Adamantanamine Scaffold T-Cell Selectivity

The 2-aminoadamantane scaffold has been shown to selectively inhibit Lyt-2+ (CD8+) T lymphocyte proliferation while sparing L3T4+ (CD4+) T cells, a selectivity pattern distinct from that of 1-aminoadamantane analogs [1]. This differential T-cell subset modulation suggests potential applications in conditions where selective CD8+ suppression is therapeutically desirable, such as certain autoimmune disorders or transplant rejection. N-Methyladamantan-2-amine, as the N-methyl derivative of the 2-aminoadamantane scaffold, retains the critical 2-position regiochemistry while the N-methyl group may modulate potency, metabolic stability, or target selectivity relative to the primary amine parent [1]. The commercial availability of both the free base (CAS 52917-65-4) and hydrochloride salt (CAS 10523-69-0) forms enables systematic in vitro evaluation of how salt form affects solubility, cellular uptake, and immunomodulatory potency in lymphocyte proliferation assays [2]. Researchers should note that direct immunomodulatory data for the N-methyl derivative specifically have not been published; this application is based on scaffold-level inference requiring experimental validation.

Synthetic Intermediate for Parallel Library Synthesis of N-Substituted 2-Adamantanamine Derivatives

The secondary amine functionality of N-methyladamantan-2-amine provides a strategic advantage in parallel medicinal chemistry workflows. Unlike primary amine scaffolds (2-aminoadamantane, amantadine) that require selective protection/deprotection sequences for mono-N-functionalization, the pre-installed N-methyl group allows direct diversification via N-acylation, N-sulfonylation, N-carbamoylation, or reductive amination with aldehydes to generate tertiary amine libraries [1]. As documented in US3328251A, N-acetyl-N-methyl-2-adamantanamine can be reduced to N-ethyl-N-methyl-2-adamantanamine, demonstrating the iterative alkylation potential of this scaffold [1]. The compound's commercial availability at 95-98% purity from multiple suppliers ensures reliable sourcing for array synthesis [2]. For structure-activity relationship campaigns targeting the adamantane binding pocket of any biological target—NMDA receptors, sigma receptors, viral M2 channels, or trypanosomal targets—N-methyladamantan-2-amine reduces the synthetic burden by at least one step compared to starting from 2-aminoadamantane, translating to faster library production and lower cost per compound in medium-to-high-throughput synthesis settings [1].

Quote Request

Request a Quote for N-methyladamantan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.